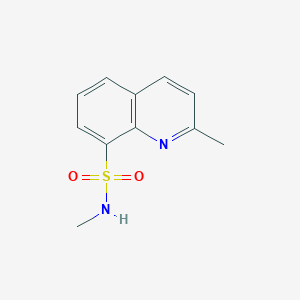

N,2-二甲基喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfonamides are the oldest class of synthetic antibiotics still in use in clinical and veterinary settings . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis

Sulfonamides can be modified, degraded, or used as nutrients by some bacteria . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .Physical and Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, etc .科学研究应用

抗癌和抗菌应用

组蛋白脱乙酰酶抑制剂的开发:对二甲基亚砜 (DMSO) 的研究导致了次丁酰苯胺异羟肟酸 (SAHA; 伏立诺他) 的发现,这是一种组蛋白脱乙酰酶抑制剂,对血液系统和实体瘤均表现出显着的抗癌活性。广泛的构效研究促成了这一发展,突出了相关化合物的治疗潜力 (Marks 和 Breslow,2007)。

抗菌和抗真菌活性:一项对磺酰肼取代的 8-羟基喹啉衍生物及其氧代物进行的研究表明,其抗菌和抗真菌活性显着提高,展示了在对抗各种微生物感染中治疗应用的潜力 (Dixit 等人,2010)。

分析和生化应用

螯合萃取试剂:研究了使用 8-磺酰胺喹啉衍生物作为螯合萃取试剂,使用离子液体系统萃取几种二价金属阳离子,证明了它们与传统系统相比具有优异的萃取性 (Ajioka 等人,2008)。

DNA 相互作用研究:已经证明源自 8-氨基喹啉的磺酰胺与 DNA 强烈相互作用,表明在 DNA 结构和功能研究以及开发针对 DNA 的新治疗剂方面具有潜在用途 (Macías 等人,2012)。

荧光和传感应用

荧光温度计:一项研究重点介绍了基于 N,N-二甲基-4-((2-甲基喹啉-6-基)乙炔基)苯胺的染料,用于比率检测温度变化,利用其随着温度升高而产生的异常荧光增强 (Cao 等人,2014)。

pH 荧光探针:开发丹磺酰-8-氨基喹啉作为一种灵敏的 pH 荧光探针,展示了磺酰胺和喹啉衍生物在用于监测水溶液中 pH 变化的双响应范围探针的创建中的应用 (Zhang 等人,2014)。

作用机制

Target of Action

N,2-Dimethylquinoline-8-sulfonamide, a member of the sulfonamide family, primarily targets cholinesterase (ChE) and monoamine oxidase (MAO) . These enzymes play crucial roles in neurological functions. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter essential for learning, memory, and attention. Monoamine oxidase regulates mood, emotions, and behavior by degrading amines .

Mode of Action

N,2-Dimethylquinoline-8-sulfonamide acts as a dual inhibitor of MAOs and ChEs . By inhibiting these enzymes, the compound can increase the level of MAO and acetylcholine in the presynaptic cleft, thereby improving signaling . This interaction results in enhanced cognitive functions and mood regulation.

Biochemical Pathways

cholinergic and monoaminergic pathways. These pathways involve the synthesis, release, and degradation of acetylcholine and monoamines, respectively .

Pharmacokinetics

Sulfonamides, in general, are known for their high resistance to biodegradation, which may lead to long residence times in the body . This property could potentially impact the bioavailability of N,2-Dimethylquinoline-8-sulfonamide.

Result of Action

The inhibition of ChEs and MAOs by N,2-Dimethylquinoline-8-sulfonamide can lead to improved cognitive functions and mood regulation . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,2-Dimethylquinoline-8-sulfonamide. Moreover, their biological activity and potential to cause side effects, including allergic reactions, can be influenced by various environmental factors .

安全和危害

生化分析

Biochemical Properties

N,2-Dimethylquinoline-8-sulfonamide, like other sulfonamides, exhibits a range of biochemical interactions. Sulfonamides are known to interact with various enzymes and proteins, playing a role in numerous biochemical reactions . They are polar molecules with amphoteric properties and are water-soluble .

Cellular Effects

A study on quinoline-8-sulfonamides, a related class of compounds, has shown that they can inhibit the tumor cell-specific M2 isoform of pyruvate kinase . This enzyme is critical for cancer metabolism, suggesting that N,2-Dimethylquinoline-8-sulfonamide may have similar effects on cellular processes .

Molecular Mechanism

These activities allow them to play a role in treating a diverse range of disease states .

Dosage Effects in Animal Models

The effects of N,2-Dimethylquinoline-8-sulfonamide at different dosages in animal models have not been reported. It is known that sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts, when used in large doses .

Metabolic Pathways

Sulfonamides are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

N,2-dimethylquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-8-6-7-9-4-3-5-10(11(9)13-8)16(14,15)12-2/h3-7,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKPHHMLHPGERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S(=O)(=O)NC)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![(E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide](/img/structure/B2867225.png)

![6-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B2867229.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2867233.png)